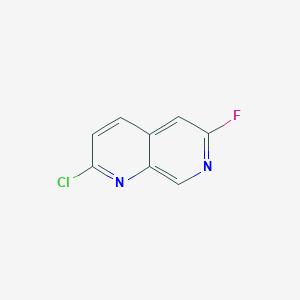

2-Chloro-6-fluoro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBBUUWDRRWWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Naphthyridine Heterocycles in Contemporary Organic Synthesis

Naphthyridines are nitrogen-containing heterocyclic compounds composed of two fused pyridine (B92270) rings. semanticscholar.org These structures are of fundamental importance in biological processes and are prevalent in natural products. chemicaljournal.org In contemporary organic synthesis, naphthyridine scaffolds are highly valued due to their wide range of applications, particularly in medicinal chemistry where they form the core of many biologically active compounds. encyclopedia.pubnih.gov The versatile nature of the naphthyridine ring system allows for the synthesis of a diverse array of derivatives with varied pharmacological properties. chemicaljournal.orgnih.gov

The synthesis of naphthyridine derivatives can be challenging due to the structural complexity and the need for regioselective functionalization. researchgate.net However, various synthetic methodologies, such as the Friedländer condensation and cross-coupling reactions, have been developed to construct these intricate scaffolds. encyclopedia.pubresearchgate.net The continued interest in naphthyridines stems from their proven track record as effective pharmacophores in drugs with antibacterial, antiviral, anticancer, and anti-inflammatory activities. nih.gov

Structural Characteristics and Isomeric Forms of Naphthyridines Relevant to 2 Chloro 6 Fluoro 1,7 Naphthyridine

The parent structure, naphthyridine, consists of two fused pyridine (B92270) rings, and the relative positions of the two nitrogen atoms give rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.gov 2-Chloro-6-fluoro-1,7-naphthyridine belongs to the 1,7-naphthyridine (B1217170) isomeric family, meaning the nitrogen atoms are located at positions 1 and 7 of the bicyclic system.

The synthesis of different naphthyridine isomers is often dictated by the starting materials. For instance, 3-aminopyridine (B143674) is a common precursor for the synthesis of 1,5- and 1,7-naphthyridines. The structural framework of 1,7-naphthyridine provides a unique electronic and steric environment that influences its chemical reactivity and biological interactions.

Table 1: Isomeric Forms of Naphthyridine

| Isomer | Nitrogen Positions |

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine (B1209661) | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

The Strategic Importance of Halogenated Naphthyridine Scaffolds in Molecular Design

The introduction of halogen atoms, such as chlorine and fluorine, onto the naphthyridine scaffold is a key strategy in modern molecular design, particularly in the development of new therapeutic agents. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, in particular, is often incorporated to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The presence of a chlorine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. acs.org For example, a chloro-substituted naphthyridine can undergo reactions to introduce various functional groups, thereby enabling the exploration of structure-activity relationships. researchgate.net The strategic placement of halogens on the naphthyridine core, as seen in 2-Chloro-6-fluoro-1,7-naphthyridine, offers a powerful tool for fine-tuning the properties of a molecule to achieve desired biological effects. acs.org Some fluorinated naphthyridine derivatives have shown significant cytotoxic activity against cancer cell lines. encyclopedia.pub

Contextual Placement of 2 Chloro 6 Fluoro 1,7 Naphthyridine As a Research Target

Fundamental Approaches to the 1,7-Naphthyridine Ring System

The construction of the 1,7-naphthyridine ring system is a central challenge in heterocyclic chemistry. The arrangement of the two nitrogen atoms dictates the electronic properties and reactivity of the molecule, influencing the choice of synthetic strategy. Approaches generally fall into two categories: those that form the second pyridine (B92270) ring through cyclization reactions and those that begin with highly functionalized pyridine precursors that are elaborated into the final bicyclic structure.

Cyclization Reactions in Naphthyridine Synthesis

Cyclization reactions are the cornerstone of naphthyridine synthesis, wherein the second pyridine ring is annulated onto a pyridine precursor. The choice of reaction depends on the available starting materials and the desired substitution pattern on the final product.

The Skraup reaction, a classic method for synthesizing quinolines, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. Its application to aminopyridines for the synthesis of naphthyridines can be challenging due to regioselectivity issues. thieme-connect.de For instance, the cyclization of pyridin-3-amine typically yields the 1,5-naphthyridine (B1222797) isomer, as the cyclization preferentially occurs at the more nucleophilic C-2 position of the pyridine ring. thieme-connect.de

To overcome this limitation and direct the cyclization towards the C-4 position to form the 1,7-naphthyridine core, modified variants of the Skraup reaction are employed. A key strategy is to use a pyridin-3-amine precursor where the C-2 position is blocked or deactivated. thieme-connect.de If the 2-position of pyridin-3-amine is substituted with an electron-donating group, cyclization can be guided to the 4-position to afford a 1,7-naphthyridine derivative. thieme-connect.de Examples of this approach include:

Pyridine-2,3-diamine: When reacted under Skraup conditions, this precursor yields 1,7-naphthyridin-8-amine. thieme-connect.de

3-Aminopyridin-2(1H)-one: This starting material leads to the formation of 1,7-naphthyridin-8(7H)-one. thieme-connect.de This product can then be converted through several steps into the parent 1,7-naphthyridine. thieme-connect.de

These modified approaches highlight the importance of precursor design in controlling the regiochemical outcome of Skraup-type condensations for naphthyridine synthesis.

The Friedländer synthesis is a powerful and versatile method for constructing quinoline (B57606) and naphthyridine rings. The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis. wikipedia.orgorganic-chemistry.org This method has been successfully applied to the synthesis of various naphthyridine isomers, including 1,8-naphthyridines, by using 2-aminonicotinaldehyde as the pyridine-based precursor. nih.gov

While direct synthesis of this compound via a standard Friedländer approach is not prominently documented, the strategy is widely used for related structures. The reaction's utility is demonstrated in the gram-scale synthesis of 1,8-naphthyridines in water using choline (B1196258) hydroxide (B78521) as a biocompatible catalyst. nih.gov The versatility of the Friedländer reaction allows for the synthesis of diverse derivatives by varying the ketone component. acs.org

| 2-Aminopyridine Precursor | Ketone Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide, H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] Current time information in Bangalore, IN.openalex.orgnaphthyridine | 92% | nih.gov |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide, H₂O, 50°C | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] Current time information in Bangalore, IN.openalex.orgnaphthyridine | 96% | nih.gov |

| 2-Amino-3-pyridinecarboxaldehyde | Cyclohexanone | [Bmmim][Im], 80°C | 1,2,3,4-Tetrahydro-1,8-naphthyridine | 76% | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im], 80°C | 2,3-Diphenyl-1,8-naphthyridine | 92% | acs.org |

A specific strategy for constructing the 1,7-naphthyridine skeleton involves the cyclization of a functionalized aminopyridine with an acrylate (B77674) derivative. A patented method describes a synthetic route starting from 2-chloro-3-amino-pyridine. google.com The synthesis proceeds in three main steps:

Protection: The amino group of 2-chloro-3-amino-pyridine is protected, for example, with a tert-butoxycarbonyl (Boc) group. google.com

Formylation: The protected intermediate undergoes a hydroformylation reaction under alkaline conditions to introduce an aldehyde group. google.com

Cyclization: The resulting formylated pyridine derivative is then reacted with an acrylate compound in the presence of a Lewis acid, triggering a cyclization reaction to form the 1,7-naphthyridine ring system. google.com

This approach provides a structured pathway to the core, where the substituents on the final naphthyridine can be influenced by the choice of the starting pyridine and the acrylate reactant.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex heterocyclic systems. rsc.org This strategy has been employed to create fused 1,7-naphthyridine architectures.

One notable example is the domino reaction of arylglyoxals with pyrazol-5-amines, which provides regioselective access to pyrazolo-fused 1,7-naphthyridines through a double [3+2+1] heteroannulation process. acs.orgnih.gov Another sophisticated MCR approach involves a Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization to synthesize 5-aryl-benzo[f] Current time information in Bangalore, IN.mdpi.comnaphthyridines. mdpi.com This cascade process combines an ester-aniline, a substituted benzaldehyde, and an isocyanide to rapidly build molecular complexity. mdpi.com

| Reaction Type | Key Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Domino Reaction | Arylglyoxals, Pyrazol-5-amines | Dipyrazolo[3,4-b:4′,3′-f] Current time information in Bangalore, IN.mdpi.comnaphthyridines | Up to 76% | acs.orgnih.gov |

| Ugi-3CR/Aza-Diels-Alder | Ester-anilines, Benzaldehydes, Isocyanide | 5-Aryl-benzo[f] Current time information in Bangalore, IN.mdpi.comnaphthyridines | 17-64% | mdpi.com |

| "On-Water" MCR | Isatin, Malononitrile, 3-Aminopyrazole | Benzo[c]pyrazolo acs.orgmdpi.comnaphthyridines | Good to Excellent | rsc.org |

Strategies Utilizing Functionalized Pyridine Precursors

The synthesis of specifically substituted naphthyridines, like this compound, heavily relies on the use of pre-functionalized pyridine precursors. The substituents on the starting pyridine ring direct the course of subsequent reactions and are incorporated into the final bicyclic product.

This strategy is evident across various synthetic methods:

The use of 2-chloro-3-amino-pyridine as a starting material allows for the eventual formation of a 1,7-naphthyridine ring while retaining a chlorine atom at a key position. google.com

The synthesis of fused imidazo[4,5-b]-1,8-naphthyridines starts from highly functionalized imidazole (B134444) precursors which are then cyclized to form the pyridine ring. mdpi.com

Syntheses of various 1,7-naphthyridine derivatives often begin with substituted aminopyridines, where the nature and position of the substituents are crucial for both reactivity and the final structure. thieme-connect.de

The synthesis of complex furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines begins with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, a highly functionalized precursor that undergoes further transformations. nih.gov The strategic placement of chloro groups allows for selective nucleophilic substitution to build additional fused rings. nih.gov Similarly, rearrangements in the 2,7-naphthyridine (B1199556) series often start with pre-functionalized chloro- and amino-substituted precursors. nih.gov

This precursor-based approach provides a logical and controllable route to complex naphthyridine targets, where the final substitution pattern is determined by the initial choice of the functionalized pyridine starting material.

Targeted Synthesis of Halogenated Naphthyridines

The synthesis of halogenated naphthyridines can be broadly categorized into two main approaches: the direct halogenation of an existing naphthyridine scaffold and the de novo synthesis which involves the construction of the naphthyridine ring from smaller, already halogenated building blocks.

Halogenation of Pre-formed Naphthyridine Structures

The direct halogenation of a pre-formed naphthyridine ring is a common strategy for introducing halogen atoms. However, the regioselectivity of these reactions can be a significant challenge due to the influence of the nitrogen atoms on the electron density of the aromatic system.

Bromination of 1,7-naphthyridine has been reported to occur, providing a pathway to bromo-substituted derivatives. While specific methods for the direct chlorination and fluorination of the 1,7-naphthyridine core to yield the 2-chloro-6-fluoro substitution pattern are not extensively detailed in readily available literature, analogous reactions on related naphthyridine systems provide valuable insights. For instance, the introduction of a fluorine atom at the C-6 position of a 1,8-naphthyridine (B1210474) ring has been successfully achieved via the Balz-Schiemann reaction. This process involves the diazotization of a 6-amino-1,8-naphthyridine derivative to form a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 6-fluoro-1,8-naphthyridine. nih.gov A one-pot diazotization–fluorodediazoniation reaction in the presence of hydrogen fluoride (B91410) has also been reported as an effective method for the production of fluoronaphthyridines. acs.org

The Sandmeyer reaction offers a versatile method for introducing a chlorine atom. This reaction typically involves the diazotization of an amino-substituted heterocycle followed by treatment with a copper(I) chloride solution. researchgate.net This approach could be envisioned for the synthesis of a 2-chloro-1,7-naphthyridine (B1592170) intermediate from a corresponding 2-amino-1,7-naphthyridine.

De Novo Synthesis Incorporating Halogenated Building Blocks

Building the naphthyridine ring system from precursors that already contain the desired halogen atoms offers a powerful alternative to direct halogenation, often providing better control over the final substitution pattern.

A common strategy for the synthesis of 1,7-naphthyridine derivatives involves the cyclization of substituted pyridines. For instance, a plausible de novo route to a 2-chloro-1,7-naphthyridine scaffold could start from a 2-chloronicotinonitrile derivative. Subsequent reaction with a suitable Grignard reagent, followed by acid-catalyzed cyclocondensation, can lead to the formation of the 1,7-naphthyridine ring system with a chlorine atom at the 2-position. researchgate.net

Another approach involves the Vilsmeier-Haack cyclization. The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has been reported from N-(pyridin-2-yl)acetamide using phosphorus oxychloride and dimethylformamide. researchgate.net A similar strategy could potentially be adapted for the 1,7-naphthyridine isomer, starting from an appropriately substituted pyridine precursor.

The synthesis of C6-substituted 1,7-naphthyridines has been noted to present challenges, with some cyclization methods like the Pfitzinger reaction being sensitive to harsh reaction conditions that may not be compatible with certain substituents, including fluorine. nih.gov This underscores the importance of carefully selecting the synthetic route when aiming for specific substitution patterns.

Specific Synthetic Routes for this compound

Design and Optimization of Reaction Pathways

A potential synthetic pathway for this compound could involve a multi-step sequence. One approach would be a de novo synthesis to first construct a 2-chloro-6-amino-1,7-naphthyridine intermediate. This could be achieved by starting with a suitably substituted pyridine precursor, for instance, a derivative of 2-chloronicotinic acid. Subsequent amination at the 6-position would provide the key intermediate. This 6-amino-2-chloro-1,7-naphthyridine could then undergo a Balz-Schiemann or related fluorination reaction to introduce the fluorine atom at the 6-position.

Alternatively, a route starting with a pre-fluorinated building block could be explored. For example, the synthesis could commence with a 5-fluoro-3-aminopyridine derivative. Construction of the second ring to form the 1,7-naphthyridine nucleus with a hydroxyl group at the 2-position, followed by chlorination using a reagent like phosphorus oxychloride, could lead to the target molecule.

The optimization of such pathways would involve screening different reaction conditions, such as temperature, solvents, and reaction times, for each step to maximize yields and minimize the formation of side products.

Evaluation of Reagents and Catalysts in Chlorofluoronaphthyridine Synthesis

The choice of reagents and catalysts is critical for the successful synthesis of this compound.

For the chlorination step, reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used to convert hydroxynaphthyridines or naphthyridinones into their chloro derivatives.

For the fluorination of an amino-substituted naphthyridine, the Balz-Schiemann reaction typically employs sodium nitrite (B80452) and fluoroboric acid to generate the diazonium tetrafluoroborate salt. Thermal or photochemical decomposition then yields the fluoro-substituted product. nih.gov Modern variations of this reaction might utilize other sources of fluoride, such as anhydrous hydrogen fluoride-pyridine. acs.org

In de novo syntheses involving cross-coupling reactions to build the naphthyridine core, palladium and cobalt catalysts are frequently employed. For example, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents have been shown to be effective for functionalization. acs.org The use of Lewis acids, such as zinc chloride, has also been reported to catalyze the cyclization step in the formation of the 1,7-naphthyridine ring, offering a potentially more cost-effective and environmentally friendly alternative to some transition metal catalysts. Current time information in Bangalore, IN.

A summary of potential reagents and catalysts is provided in the table below:

| Reaction Type | Reagent/Catalyst | Function |

| Chlorination | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Conversion of hydroxyl to chloro group |

| Fluorination (from amine) | Sodium nitrite (NaNO₂), Fluoroboric acid (HBF₄) | Balz-Schiemann reaction |

| Fluorination (from amine) | Sodium nitrite (NaNO₂), Hydrogen fluoride (HF) | Diazotization-fluorodediazoniation |

| Cyclization/Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | C-C and C-N bond formation |

| Cyclization/Cross-Coupling | Cobalt catalysts (e.g., CoCl₂) | C-C and C-N bond formation |

| Cyclization | Zinc chloride (ZnCl₂) | Lewis acid catalysis |

Purification and Isolation Methodologies in Complex Naphthyridine Synthesis

The purification and isolation of the final product and intermediates are crucial steps in the synthesis of complex molecules like this compound. The presence of multiple halogen atoms and the nitrogen-containing heterocyclic core can lead to complex reaction mixtures and challenging separations.

Common purification techniques for halogenated naphthyridines include:

Column Chromatography: This is a widely used method for separating compounds with different polarities. Silica gel is a common stationary phase, and the eluent system (a mixture of solvents) is chosen based on the polarity of the target compound and the impurities.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful tool to isolate the desired product.

Acid-Base Extraction: The basic nature of the naphthyridine ring can be exploited for purification. The compound can be protonated with an acid to form a water-soluble salt, which can then be separated from non-basic impurities. Subsequent neutralization regenerates the purified product.

A general procedure for the purification of a halogenated aromatic compound involves dissolving the crude material in a suitable solvent and then adding a base to neutralize any acidic impurities before recrystallization. ontosight.ai The choice of purification method will depend on the specific properties of the target compound and the nature of the impurities present at each stage of the synthesis.

Nucleophilic Aromatic Substitution (S_NAr) Reactions on the Naphthyridine Ring

Nucleophilic aromatic substitution (S_NAr) is a principal reaction for modifying electron-deficient aromatic systems like this compound. The presence of two nitrogen atoms in the bicyclic system withdraws electron density from the rings, making the carbon atoms attached to the halogens susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the ring nitrogens. masterorganicchemistry.com Subsequent elimination of the halide leaving group restores aromaticity. masterorganicchemistry.com

Regioselectivity Considerations in S_NAr of this compound

In this compound, nucleophilic attack can potentially occur at either the C2 or C6 position. The regioselectivity is governed by the electronic activation provided by the two nitrogen atoms. The C2 position is para to the N7 atom and ortho to the N1 atom, while the C6 position is ortho to the N7 atom and meta to the N1 atom.

In S_NAr reactions, activation is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com For this compound, both positions are strongly activated. However, studies on analogous dihalopyridine and quinazoline (B50416) systems often show a preference for substitution at the position that is para to a ring nitrogen. mdpi.com For instance, in 2,4-dichloroquinazoline, substitution consistently occurs at the C4 position, which is para to N1. mdpi.com This suggests that substitution at the C2 position of this compound might be favored due to the para relationship with the N7 atom, which provides strong resonance stabilization of the intermediate.

Comparative Reactivity of Chloro and Fluoro Substituents in S_NAr

A fundamental principle of S_NAr reactions is that the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, this principle implies that the C6-F bond is inherently more reactive towards nucleophilic attack than the C2-Cl bond, assuming all other factors are equal. Research on 2-fluoro- and 2-chloropyridines confirms this trend, with the fluoro-substituted pyridine reacting significantly faster with sodium ethoxide than its chloro counterpart. researchgate.net Therefore, under conditions where a single substitution is desired, the reaction is expected to preferentially occur at the C6 position to displace the fluoride, yielding a 6-substituted-2-chloro-1,7-naphthyridine derivative.

Scope of Nitrogen-Based Nucleophiles (e.g., Amines, Amide Ions) in Substitution

Nitrogen nucleophiles are widely used to functionalize halogenated naphthyridines, forming C-N bonds that are prevalent in many biologically active molecules. The reaction of this compound with various amines (primary, secondary, and ammonia) can lead to the synthesis of aminonaphthyridines.

For example, the synthesis of 2-amino-6-fluoropyridine (B74216) is readily achieved by reacting 2,6-difluoropyridine (B73466) with aqueous ammonia (B1221849) at elevated temperatures, demonstrating the displacement of a fluorine atom by an amino group. chemicalbook.comchemicalbook.com A similar reaction on this compound would be expected to yield 2-chloro-6-amino-1,7-naphthyridine. The table below summarizes typical conditions for amination on related scaffolds.

Table 1: Representative S_NAr Reactions with Nitrogen Nucleophiles on Halogenated Pyridines/Naphthyridines

| Starting Material | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Difluoropyridine | NH₄OH | 2-Amino-6-fluoropyridine | 105°C, 15h, in steel bomb | 94% | chemicalbook.com |

| 2-Chloro-1,5-naphthyridine | NH₄OH | 2-Amino-1,5-naphthyridine | 140°C, sealed tube | - | semanticscholar.org |

Oxygen-Based Nucleophiles (e.g., Alkoxides) in S_NAr

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can be employed to introduce alkoxy or hydroxy groups onto the naphthyridine core. These reactions are typically performed under basic conditions. For instance, the reaction of related 4-chlorobenzo[c] thno.orgbeilstein-journals.orgnaphthyridine with various alcoholates and phenolates has been shown to proceed effectively, yielding the corresponding ether derivatives. beilstein-journals.org Similarly, treatment of this compound with sodium methoxide (B1231860) would be expected to yield either 2-chloro-6-methoxy-1,7-naphthyridine (B1501696) or 2-methoxy-6-fluoro-1,7-naphthyridine, with the former being the more likely product due to the higher reactivity of the fluoride leaving group.

Table 2: Representative S_NAr Reactions with Oxygen Nucleophiles

| Starting Material | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Sodium Ethoxide (EtONa) | 2-Ethoxypyridine | EtOH, 25°C | researchgate.net |

Carbon-Based Nucleophiles and Anion Reactivity

While less common than N- and O-nucleophiles, certain carbon-based nucleophiles can participate in S_NAr reactions with sufficiently activated heterocycles. However, strong carbon nucleophiles like organolithium or Grignard reagents often favor addition to the C=N double bond of the naphthyridine ring rather than substitution. beilstein-journals.org For instance, organolithium compounds have been observed to add to the C5 position of 4-chlorobenzo[c] thno.orgbeilstein-journals.orgnaphthyridine. beilstein-journals.orgbohrium.com Softer carbon nucleophiles, such as enolates or acyl anions, are more likely to engage in successful substitution at the halogenated positions. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the functionalization of this compound. These methods allow for the formation of C-C, C-N, and C-O bonds under conditions that are often milder than those required for S_NAr reactions.

In contrast to S_NAr, the reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl >> F. The C-F bond is typically unreactive under standard cross-coupling conditions due to its high bond strength, which makes oxidative addition to the palladium catalyst difficult. Therefore, for this compound, cross-coupling reactions are expected to occur selectively at the C2-Cl position.

The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely employed method for forming C-C bonds. The reaction of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base would selectively yield the corresponding 2-aryl- or 2-vinyl-6-fluoro-1,7-naphthyridine. thno.orgnih.gov Similarly, the Stille reaction, using organostannanes, can be used for C-C bond formation at the C2 position. beilstein-journals.orgwikipedia.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Expected Product | Catalyst/Conditions | Reference (on similar systems) |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Aryl, Vinyl) | 2-R-6-fluoro-1,7-naphthyridine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | thno.org |

| Stille | R-Sn(Alkyl)₃ (Aryl, Vinyl) | 2-R-6-fluoro-1,7-naphthyridine | Pd(0) catalyst | beilstein-journals.orgwikipedia.org |

This selective reactivity makes cross-coupling a complementary strategy to S_NAr, allowing for the independent functionalization of the C2 and C6 positions. A synthetic sequence could involve a palladium-catalyzed coupling at C2, followed by a nucleophilic substitution at C6, enabling the creation of a diverse array of disubstituted 1,7-naphthyridine derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are paramount for constructing carbon-carbon and carbon-heteroatom bonds, and the 1,7-naphthyridine core is a viable substrate for such transformations. nih.gov The reactivity of the C2-chloro position is particularly enhanced, making it the preferred site for coupling.

The Suzuki-Miyaura reaction , which couples organoboron reagents with organic halides, has been successfully applied to various naphthyridine systems. rsc.orgresearchgate.net For dihalogenated azaquinolines like 1,7-naphthyridines, reactions typically occur at the C-X bond adjacent to a nitrogen atom. nih.gov Specifically for the 1,7-naphthyridine skeleton, Suzuki-Miyaura coupling involving a 2,4-dichloro substituted core proceeds selectively at the C2 position. rsc.org This inherent selectivity is attributed to the higher electrophilicity at the C2 position, which facilitates the initial oxidative addition step in the palladium catalytic cycle. rsc.org In the synthesis of 1,7-naphthyridine-based inhibitors, Suzuki-Miyaura coupling with various boronic acids has been employed to install aromatic motifs onto the core structure. thno.org

The Stille reaction , utilizing organotin reagents, is another effective palladium-catalyzed method for functionalizing naphthyridine scaffolds. wikipedia.orgmdpi.com It has been used to create C-C bonds on related benzo[c] chemistryviews.orgmdpi.comnaphthyridine systems, demonstrating its applicability for arylating the heterocyclic core. beilstein-journals.orgd-nb.info

The Negishi coupling , which employs organozinc reagents, offers a powerful tool for forming C-C bonds with a wide functional group tolerance. researchgate.net While specific examples on this compound are not extensively documented, the reaction is widely used for functionalizing halogenated N-heterocycles. d-nb.infonih.gov The general mechanism involves the palladium-catalyzed coupling of an organozinc compound with an organic halide. researchgate.net Given the successful application of Negishi reactions on related heterocyclic systems, it represents a viable strategy for the derivatization of the target compound. d-nb.info

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Key Features on Naphthyridine Core | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Highly selective for the C2 position on dihalo-1,7-naphthyridines. rsc.org Used to introduce diverse aromatic groups. thno.org | rsc.orgthno.org |

| Stille | Organostannanes (e.g., R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | Effective for coupling with other heterocycles. mdpi.com Applied to related benzo[c] chemistryviews.orgmdpi.comnaphthyridines. beilstein-journals.orgd-nb.info | mdpi.combeilstein-journals.orgd-nb.info |

| Negishi | Organozinc Halides (R-ZnX) | Pd(dba)₂, PdCl₂(PR₃)₂ | Broad substrate scope and functional group tolerance. researchgate.net Used on related systems for introducing aryl groups. d-nb.info | d-nb.inforesearchgate.net |

Cobalt-Catalyzed Cross-Coupling Reactions with Organometallics

As a more economical alternative to palladium, cobalt salts have emerged as effective catalysts for cross-coupling reactions involving N-heterocycles. researchgate.net Cobalt-catalyzed reactions have demonstrated a broad scope and high functional group tolerance, proving particularly useful for the functionalization of electron-deficient heterocycles like naphthyridines. nih.gov

Research has shown that CoCl₂ can effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.gov For instance, 1-chloro-2,7-naphthyridine (B1590431) readily undergoes alkylation with reagents like phenylethylmagnesium bromide or methylmagnesium chloride in the presence of 5 mol% CoCl₂, leading to the corresponding substituted products in high yields. nih.gov

Furthermore, the scope of these couplings can be extended to arylzinc halides. The use of a CoCl₂·2LiCl complex in the presence of sodium formate (B1220265) as an additive facilitates smooth Negishi-type cross-couplings. nih.gov This methodology allows for the introduction of functionalized aryl and heteroaryl groups onto the naphthyridine core under mild conditions. nih.gov This cobalt-catalyzed approach is particularly advantageous for challenging heteroaryl-heteroaryl couplings, which can often lead to catalyst deactivation with palladium or nickel systems. nih.gov

| Organometallic Reagent | Cobalt Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Alkyl/Aryl Magnesium Halides (Grignard) | CoCl₂ (5 mol%) | Chloro-2,7-naphthyridines | Efficient alkylation and arylation under mild conditions. | nih.gov |

| Aryl/Heteroaryl Zinc Halides | CoCl₂·2LiCl (5 mol%) / HCO₂Na (50 mol%) | Chloro- and Iodo-naphthyridines | Tolerates a wide range of functional groups; effective for heteroaryl-heteroaryl couplings. | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions for Carbon-Heteroatom Bonds

Nickel-catalyzed cross-coupling reactions provide a cost-effective and powerful platform for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. uni-regensburg.denih.gov These methods are fundamental in the synthesis of pharmaceuticals and other advanced materials. uni-regensburg.de Recent advancements have focused on developing mild reaction conditions, often employing photocatalysis or electrocatalysis to facilitate the key reductive elimination step from the nickel center. nih.govchemrxiv.org

While palladium and copper have been traditionally used, nickel catalysis is increasingly recognized for its unique reactivity. uni-regensburg.denih.gov Nickel catalysts, often generated in situ from simple Ni(II) salts like NiCl₂ with a reducing agent, can mediate the coupling of aryl halides with a diverse array of nucleophiles, including phenols, anilines, and alcohols. uni-regensburg.denih.gov The efficiency of these transformations relies on a careful balance of ligands, bases, and solvents. uni-regensburg.de For instance, systems using tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand, have been developed for photoredox nickel catalysis. uni-regensburg.de

Although specific applications to this compound are not widely reported, the general principles suggest its viability as a substrate. The C2-Cl bond is activated for oxidative addition to a Ni(0) center, making it a prime target for nickel-catalyzed C-N or C-O bond formation. The development of universal nickel catalysts, such as a Ni(II) complex with a naphthyridine-based ligand, highlights the potential for these systems to promote a broad range of C-heteroatom couplings under light-mediated conditions. chemistryviews.org

Sequential and Regioselective Cross-Coupling Strategies

The differential reactivity of the C-Cl and C-F bonds in this compound is the cornerstone of sequential and regioselective functionalization. The C-Cl bond at the C2 position is significantly more labile in palladium-catalyzed cross-coupling reactions than the C-F bond at C6. This is due to both the inherent bond dissociation energies (C-Cl < C-F) and the electronic activation of the C2 position by the adjacent nitrogen atom. rsc.org

This reactivity difference allows for selective coupling at the C2 position while leaving the C6-fluoro substituent intact. Studies on dihalo-azaquinolines confirm that Suzuki-Miyaura couplings on substrates like 2,4-dichloro-1,7-naphthyridine (B1430789) selectively occur at C2. rsc.org This initial coupling yields a 2-substituted-6-fluoro-1,7-naphthyridine intermediate. This intermediate can then be subjected to a second, typically more forcing, coupling reaction to functionalize the C6 position, if desired. Such sequential strategies have been demonstrated on related dihalo-naphthyridine and quinoline systems, enabling the synthesis of complex, unsymmetrically substituted heterocycles. mdpi.combeilstein-journals.org While ligand design can sometimes be used to invert conventional site selectivity in dichlorinated systems, the intrinsic reactivity difference between a chloride and a fluoride substituent provides a more robust and predictable handle for regiocontrol. nih.gov

Electrophilic Substitution Reactions (S_EAr) on the Naphthyridine Core

The 1,7-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character strongly deactivates the heterocyclic core towards electrophilic aromatic substitution (S_EAr) reactions. mdpi.comnih.gov

In related benzonaphthyridine systems, electrophilic attack, such as nitration with a standard HNO₃/H₂SO₄ mixture, occurs exclusively on the fused benzene (B151609) ring rather than the electron-poor naphthyridine portion. mdpi.com The pyridine rings within the naphthyridine scaffold are significantly less reactive than benzene in electrophilic substitutions. nih.gov Therefore, direct functionalization of the this compound core via common S_EAr reactions like nitration, halogenation, or Friedel-Crafts acylation is generally not a feasible synthetic strategy. Alternative methods, such as metalation followed by reaction with an electrophile, are required to introduce substituents onto the carbon framework of the naphthyridine rings. beilstein-journals.org

Functional Group Interconversions on Peripheral Substituents

The 1,7-naphthyridine ring can be reduced to its corresponding tetrahydro derivative under specific conditions. This transformation is valuable for accessing scaffolds with different three-dimensional geometries. A common method for this reduction is the use of sodium cyanoborohydride (NaBH₃CN). thno.org This reagent was successfully used to reduce a substituted 1,7-naphthyridine to the tetrahydro-1,7-naphthyridine derivative as part of a multi-step synthesis. thno.org Sodium borohydride (B1222165) (NaBH₄) has also been used for the reduction of related naphthyridine systems. mdpi.com

Catalytic hydrogenation using palladium is a powerful reduction technique, but it must be used with caution on substrates containing halogen substituents, particularly fluorine. While effective for reducing other functional groups, palladium-catalyzed hydrogenation can lead to undesired hydrodehalogenation, including defluorination. beilstein-journals.org For substrates like this compound, this could result in the loss of the halogen handles intended for cross-coupling. Alternative reduction catalysts, such as certain cobalt-based systems, have been developed for the hydrogenation of N-heterocycles like quinolines and may offer a more chemoselective option. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including the 1,7-naphthyridine scaffold. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. For derivatives of this compound, the aromatic protons on the naphthyridine core and any attached substituents exhibit characteristic chemical shifts and coupling patterns. For instance, in a series of synthesized 1,7-naphthyridine derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. thno.orgresearchgate.net The precise chemical shifts and coupling constants (J values) are influenced by the electronic effects of the substituents on the ring. For example, the protons on a pyridine ring fused to another aromatic system can show distinct signals, such as doublets and triplets, which help in assigning their positions.

In derivatives where aliphatic chains or rings are present, such as in tetrahydro-1,7-naphthyridine-2-carboxamides, the protons on these aliphatic moieties give rise to signals in the upfield region of the spectrum. thno.orgnih.gov The multiplicity of these signals (singlets, doublets, triplets, etc.) and their integration values provide crucial information about the structure of these aliphatic parts and their connectivity to the naphthyridine core.

Table 1: Representative ¹H NMR Data for Selected 1,7-Naphthyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate | CDCl₃ | 9.8 (s, 1H), 8.7 (d, J = 5.8 Hz, 1H), 8.3 (s, 1H), 7.4 - 7.3 (m, 3H), 7.2 (td, J = 8.2, 2.5 Hz, 1H), 4.6 (q, J = 7.5 Hz, 2H), 1.5 (t, J = 7.1 Hz, 3H) thno.org |

| 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | DMSO-d₆/CCl₄ | 1.09 (d, J = 6.5 Hz, 6H), 1.56–1.65 (m, 4H), 1.77–1.86 (m, 4H), 2.70–2.78 (m, 2H), 2.82–2.92 (m, 3H), 3.43 (br s, 2H), 3.56–3.62 (m, 4H) mdpi.com |

| 3-Benzoyl-2-benzyl-7-chloro-6-fluoro-1-phenyl-1,8-naphthyridin-4(1H)-one | CDCl₃ | 3.81 (2H, s, CH₂), 6.72 (2H, m, H arom), 6.89 (2H, m, H arom), 7.03 (3H, m, H arom), 7.29 (2H, m, H arom), 7.44 (3H, m, H arom), 7.52 (1H, m, H arom), 7.89 (2H, m, H arom), 8.40 (1H, d, JHF=7.1 Hz, H-5) doi.org |

This table presents a selection of ¹H NMR data to illustrate the typical spectral features of 1,7-naphthyridine derivatives. The specific chemical shifts and coupling constants will vary depending on the exact substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon atoms in the molecule. This technique is crucial for confirming the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.

For example, in ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate, the carbon atoms of the naphthyridine rings and the phenyl ring appear in the downfield region (typically δ > 100 ppm), while the aliphatic carbons of the ethyl group are found in the upfield region. thno.org The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling, which provides definitive evidence for the position of the fluorine substituent. thno.org

Table 2: Representative ¹³C NMR Data for a 1,7-Naphthyridine Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate | CDCl₃ | 164.6, 163.0 (d, J = 253.1 Hz), 155.8, 149.4, 145.7, 145.6, 142.6, 134.2 (d, J = 10.5 Hz), 132.4 (d, J = 9.0 Hz), 131.0, 130.8 (d, J = 3.7 Hz), 125.6, 117.7 (d, J = 24.8 Hz), 117.6, 114.8 (d, J = 21.4 Hz), 62.8, 14.4 thno.org |

| 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | DMSO-d₆/CCl₄ | 18.02, 26.25, 27.86, 29.31, 44.00, 49.42, 50.96, 53.28, 97.62, 114.45, 116.65, 147.36, 150.09, 159.13 mdpi.com |

This table provides an example of ¹³C NMR data, highlighting the chemical shifts and C-F coupling that are characteristic of fluoro-substituted naphthyridine derivatives.

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for its characterization. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on the electronic nature of its surroundings. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed, providing valuable structural information.

For instance, in derivatives like 2-fluoro-6-(trifluoromethyl)phenanthridine, the ¹⁹F NMR spectrum shows distinct signals for the fluorine atom on the ring and the fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. rsc.org

While one-dimensional NMR techniques provide valuable information, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all proton and carbon signals and to establish the connectivity between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton networks within the molecule. youtube.comyoutube.com This is particularly useful for assigning protons on the naphthyridine rings and any attached side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure by connecting different fragments of the molecule, such as linking substituents to the naphthyridine core. It is also invaluable for assigning quaternary carbons (carbons with no attached protons).

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved, leading to a definitive structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For derivatives of this compound, the IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. ajrconline.org The presence of a C-Cl bond and a C-F bond will also give rise to specific absorption bands, typically in the fingerprint region of the spectrum. If the molecule contains other functional groups, such as a carbonyl group (C=O) or a cyano group (C≡N), these will exhibit strong and characteristic absorption bands in the IR spectrum. mdpi.com For example, in a series of 2-chloro-3-formyl-1,8-naphthyridine chalcone (B49325) derivatives, the carbonyl group shows a strong absorption band around 1685-1690 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 1,7-Naphthyridine Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| C=N (aromatic) | ~1612, 1571 | ajrconline.org |

| C=O (carbonyl) | ~1671 - 1747 | mdpi.com |

| C≡N (cyano) | ~2201 - 2210 | mdpi.com |

| C-Cl | ~650 - 755 | |

| N-H | ~3048 - 3421 | rsc.org |

This table provides a general guide to the IR absorption frequencies for common functional groups found in 1,7-naphthyridine derivatives. The exact position of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 1,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

DFT calculations are instrumental in elucidating the electronic landscape of 2-chloro-6-fluoro-1,7-naphthyridine. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be distributed primarily across the π-system of the naphthyridine rings. The LUMO, conversely, would also be located on the π-system, but significantly influenced by the electron-withdrawing substituents. The presence of the electronegative chlorine and fluorine atoms, along with the nitrogen atoms in the bicyclic core, leads to a polarized electron distribution. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (typically around the nitrogen and halogen atoms) indicate sites susceptible to electrophilic attack, and regions of positive potential highlight areas prone to nucleophilic attack. rsc.org

Quantum chemical parameters derived from DFT calculations, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative measure of the molecule's reactivity. acs.org These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table illustrates the type of data generated from a DFT analysis. The values are representative and not from a specific study on this compound.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |

| Ionization Potential (I) | Energy required to remove an electron (~-EHOMO) | 7.2 eV |

| Electron Affinity (A) | Energy released when an electron is added (~-ELUMO) | 1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.35 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.35 eV |

Computational modeling is crucial for mapping out the pathways of chemical reactions. For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates this type of reaction. This effect is further enhanced by the electron-withdrawing fluoro group.

DFT calculations can be employed to model the entire reaction coordinate of an SNAr reaction. grafiati.com This involves:

Locating Reactants and Products: The geometries of the starting material (this compound and the nucleophile) and the final product are optimized.

Identifying the Intermediate: The formation of a negatively charged intermediate, known as a Meisenheimer complex, is a hallmark of the SNAr mechanism. Computational methods can determine the structure and stability of this intermediate.

Mapping the Transition States: The highest energy points along the reaction pathway, the transition states, are located. There are typically two transition states in an SNAr reaction: one leading to the formation of the Meisenheimer complex and one leading to the expulsion of the chloride leaving group.

Calculating Energy Barriers: The energy difference between the reactants and the transition states gives the activation energy or energy barrier. A lower energy barrier indicates a faster reaction rate. Quantum chemical calculations can provide these values, offering a quantitative prediction of reactivity that can be compared with experimental kinetics. frontiersin.org

By modeling this process, chemists can understand how different nucleophiles or changes in solvent would affect the reaction rate and outcome.

Quantum chemical calculations have become a reliable tool for predicting spectroscopic data, which is essential for structure elucidation. tandfonline.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F is a common application.

The standard methodology involves the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The process for predicting the NMR spectrum of this compound would be:

Geometry Optimization: An accurate 3D structure of the molecule is obtained by optimizing its geometry at a suitable level of theory.

Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated using the GIAO method. This is a measure of how the electron cloud around a nucleus shields it from the external magnetic field of the NMR spectrometer.

Conversion to Chemical Shift: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Often, a linear scaling factor, derived from plotting experimental versus calculated shifts for a set of known compounds, is applied to improve accuracy. github.ioarxiv.org

This computational approach allows for the prediction of a complete NMR spectrum, which can be used to assign experimental peaks, distinguish between isomers, or confirm a proposed structure. ijpsr.com

Table 2: Representative Predicted ¹³C NMR Chemical Shifts This table illustrates the type of data generated from a computational NMR prediction. The values are hypothetical and serve to demonstrate the output of such a calculation.

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 120.1 |

| C-4 | 138.0 |

| C-4a | 125.8 |

| C-5 | 115.3 |

| C-6 | 160.2 (JC-F coupling) |

| C-8 | 148.9 |

| C-8a | 145.6 |

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time, including its flexibility and interactions with its environment. diva-portal.orgplos.org MD simulations apply classical mechanics (Newton's laws of motion) to a system of atoms and molecules, allowing for the observation of dynamic processes that occur over timescales from picoseconds to microseconds. dovepress.com

For a relatively rigid molecule like this compound, MD simulations would not reveal large conformational changes. However, they are invaluable for studying its intermolecular interactions. nih.gov An MD simulation could be set up with a single this compound molecule in a box of solvent molecules (e.g., water or DMSO). The simulation would track the positions and velocities of all atoms over time, providing detailed information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the naphthyridine nitrogens and protic solvents.

Binding Dynamics: If placed in the active site of a protein, MD simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds, π-stacking, and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com This provides a dynamic picture that complements the static view from molecular docking.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents. Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity.

The 1,7-naphthyridine (B1217170) scaffold is a recognized pharmacophore in medicinal chemistry. rsc.org Computational SAR studies on this and related scaffolds provide guiding principles for designing and optimizing new ligands. This compound can be considered a fragment or starting point for such design efforts. Key principles include:

Scaffold Hopping and Decoration: The 1,7-naphthyridine core provides a rigid framework for orienting functional groups in 3D space. The chloro and fluoro substituents are "decoration" points that can be modified. The chlorine at the C-2 position is a particularly useful handle, as it can be readily displaced via SNAr reactions to introduce a wide variety of other chemical groups, allowing for systematic exploration of the chemical space around the core. researchgate.net

Molecular Docking: This is a primary computational tool used in SAR. A 3D model of a target protein is used to predict the preferred binding mode and affinity of a ligand. For this compound and its derivatives, docking can predict how the molecule fits into a binding site and identify key interactions. For instance, the nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in physicochemical properties (descriptors) of a series of compounds with their biological activity. rsc.org For a series of 1,7-naphthyridine derivatives, descriptors could include molecular weight, lipophilicity (logP), polar surface area, and the quantum chemical parameters discussed earlier. A QSAR model can predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.

By combining these computational approaches, researchers can rationally modify the this compound structure—for example, by replacing the chlorine with different amine-containing groups or altering substituents on the aromatic ring—to optimize its interaction with a biological target and improve its drug-like properties.

Molecular Docking for Binding Site Interaction Prediction

Computational modeling, specifically molecular docking, is a powerful tool to predict the binding orientation and affinity of a small molecule to a target protein. This information is invaluable for understanding potential mechanisms of action and for guiding the rational design of more potent and selective derivatives. However, a review of the current scientific literature reveals a lack of specific molecular docking studies for this compound.

While the broader class of naphthyridines has been the subject of numerous computational investigations, these studies focus on other derivatives with different substitution patterns. For instance, molecular docking has been employed to understand the binding of various 1,7-naphthyridine analogs to targets such as dihydroorotate (B8406146) dehydrogenase (DHODH) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II alpha (PIP4K2A). nih.govacs.org These studies have successfully elucidated key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of those specific ligands to their respective protein targets. nih.govacs.org

Unfortunately, without specific studies on this compound, it is not possible to provide detailed research findings, binding site interaction data, or predictive tables for this particular compound. The unique electronic and steric properties imparted by the chloro and fluoro substituents at the 2 and 6 positions, respectively, would significantly influence its interaction with any given protein binding site. Therefore, extrapolating from data on other naphthyridine derivatives would be speculative and scientifically unsound.

Further research, including dedicated molecular docking and subsequent experimental validation, is required to elucidate the potential biological targets and binding interactions of this compound.

Applications and Research Trajectories of 2 Chloro 6 Fluoro 1,7 Naphthyridine in Contemporary Chemical Science

Role as a Key Synthetic Intermediate for Diversified Chemical Entities

The strategic placement of chloro and fluoro substituents on the 1,7-naphthyridine (B1217170) core makes 2-Chloro-6-fluoro-1,7-naphthyridine a powerful tool for synthetic chemists. These halogen atoms provide reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse and complex molecular architectures.

Precursor in the Construction of Complex Heterocyclic Scaffolds

The 1,7-naphthyridine framework is a common motif in numerous biologically active compounds. The presence of the chlorine and fluorine atoms in this compound allows for the regioselective introduction of various functional groups, facilitating the synthesis of complex heterocyclic systems. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic displacement, while the fluorine atom at the 6-position can be targeted under different reaction conditions. This differential reactivity is crucial for the stepwise construction of intricate molecular scaffolds.

Research has demonstrated the utility of related chloro-naphthyridine derivatives in the synthesis of fused heterocyclic systems. For example, 1,3-dichloro-2,7-naphthyridines have been used as starting materials to create more complex structures by reacting them with substituted piperazines, leading to the selective substitution of the chlorine atom at the C1 position. researchgate.net This highlights the potential of halogenated naphthyridines as precursors for building elaborate heterocyclic frameworks. Similarly, the synthesis of tetrahydro-1,7-naphthyridine-2-carboxamides, which are potent metabotropic glutamate (B1630785) receptor 2 (mGlu2) negative allosteric modulators (NAMs), has been achieved from a 4-chloro-1,7-naphthyridine-2-carboxylate intermediate. thno.org This underscores the importance of chloro-substituted naphthyridines in accessing medicinally relevant scaffolds.

Building Block for Compound Library Generation in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new bioactive molecules. cam.ac.uk this compound serves as an excellent starting point for DOS due to its inherent structural features and the multiple reaction vectors it offers. The ability to functionalize the naphthyridine core at different positions allows for the rapid generation of large and diverse compound libraries.

The concept of using privileged structures, which are molecular frameworks known to bind to multiple biological targets, is a cornerstone of modern drug discovery. cam.ac.uk The 1,8-naphthyridine (B1210474) core, a close relative of the 1,7-isomer, is considered a privileged scaffold due to its presence in numerous bioactive compounds. researchgate.net By extension, the 1,7-naphthyridine framework also holds significant potential. The strategic functionalization of this compound can lead to the creation of libraries of compounds with diverse biological activities. For example, libraries of 1,8-naphthyridine derivatives have been synthesized and screened for anti-inflammatory and anticancer activities. researchgate.net A similar approach using this compound could yield novel therapeutic agents.

Development of Novel Naphthyridine-Based Ligands in Coordination Chemistry

The nitrogen atoms within the 1,7-naphthyridine ring system possess lone pairs of electrons, making them excellent candidates for coordinating to metal ions. This property has been exploited in the design and synthesis of novel ligands for a variety of applications in coordination chemistry, including catalysis and materials science.

Design and Synthesis of Ligands Incorporating the 1,7-Naphthyridine Core

The synthesis of ligands based on the 1,7-naphthyridine scaffold often involves the functionalization of the core structure to introduce specific donor atoms and control the coordination environment around the metal center. The presence of the chloro and fluoro groups in this compound provides convenient handles for introducing a wide range of functionalities, such as pyridyl, phosphino, or other chelating groups.

Unsymmetrical 1,8-naphthyridine-based ligands have been synthesized to create distinct binding sites for different metal ions, leading to the formation of heterobimetallic complexes. escholarship.orgrsc.org This approach allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. For example, a dipyridyl-phosphine ligand system based on a naphthyridine core provides both hard (N,N,N) and soft (N,P) donor sets, enabling the selective coordination of different metals. escholarship.org Similar strategies can be applied to the 1,7-naphthyridine scaffold, starting from this compound, to generate a diverse array of ligands with tailored coordination properties.

Exploration of Metal Complex Formation and Their Coordination Modes

The coordination chemistry of naphthyridine-based ligands has been extensively studied, revealing a rich variety of coordination modes and metal complex structures. acs.orgresearchgate.net The syn disposition of the nitrogen lone pairs in the 1,8-naphthyridine core makes it an ideal platform for stabilizing binuclear metal complexes. nih.gov This often leads to close metal-metal interactions, which can give rise to interesting catalytic and electronic properties. anu.edu.au

The flexibility of the ligand framework allows for the formation of various complex geometries, from simple mononuclear species to intricate multinuclear assemblies. rsc.orgresearchgate.net For example, dicopper(I) complexes supported by 1,8-naphthyridine-based ligands have been shown to adopt different binding modes depending on the nature of the bridging ligands. acs.orgresearchgate.net The study of these coordination modes provides valuable insights into the fundamental principles of metal-ligand interactions and can guide the design of new catalysts and functional materials.

Contributions to Advanced Materials Research

The unique photophysical and electronic properties of naphthyridine derivatives have made them attractive candidates for applications in advanced materials research. Their ability to form stable metal complexes and their inherent fluorescence properties have been harnessed in the development of new materials for electronics and sensing.

While specific research on the direct application of this compound in materials science is still emerging, the broader class of naphthyridines has shown significant promise. For instance, 1,5-naphthyridine-based polymers have been synthesized and investigated as new functional materials for electronic applications. mdpi.com The incorporation of the naphthyridine unit into polymer backbones can influence their electronic properties and lead to materials with desirable charge-transport characteristics.

Integration into Polymeric Structures

While direct studies detailing the integration of this compound into polymeric structures are not extensively documented, the broader class of naphthyridines is recognized for its potential in materials science. Naphthyridine derivatives are considered valuable building blocks for the synthesis of polymers due to their rigid aromatic core, which can impart desirable thermal and electronic properties to the resulting materials. The presence of reactive sites, such as the chloro and fluoro substituents on the 1,7-naphthyridine ring, offers potential handles for polymerization reactions. For instance, cross-coupling reactions could be employed to incorporate the naphthyridine unit into the main chain of conjugated polymers, which are of interest for applications in organic electronics. The development of 1,5-naphthyridine-based polymers for use as functional materials in electronics has been reported, suggesting a precedent for the use of other naphthyridine isomers in this field. nih.gov

Development of Fluorescent Materials

Naphthyridine derivatives are known for their rich photophysical properties, and many exhibit fluorescence. researchgate.netresearchgate.net This has led to their exploration in the development of fluorescent materials, including dyes and probes. researchgate.netsmolecule.com The inherent fluorescence of the naphthyridine core can be modulated by the introduction of various substituents. The chloro and fluoro groups in this compound, with their distinct electronic effects, are expected to influence the molecule's absorption and emission spectra.

Research on other naphthyridine isomers has demonstrated their utility as fluorescent probes. For example, a fluorescent turn-on probe for the detection of biothiols has been developed based on a 2,7-naphthyridine (B1199556) derivative. researchgate.net Furthermore, a review on the photophysical properties of 1,8-naphthyridine derivatives highlights their broad applicability in recognizing metal ions and biomolecules. researchgate.net While specific studies on the fluorescence of this compound are limited, the general characteristics of the naphthyridine family suggest its potential as a core scaffold for the design of novel fluorescent materials.

Significance in Bioorganic Chemistry and Chemical Biology Research

The 1,7-naphthyridine scaffold is of particular interest in drug discovery and chemical biology due to its ability to serve as a bioisostere for other bicyclic heterocycles and its capacity to engage in specific interactions with biological targets.

Scaffold Design for Targeted Chemical Probes and Molecular Tools

The this compound core is a key structural motif in the design of inhibitors for various enzymes. A notable example is its use in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for anticancer and immunosuppressive drugs. Research in this area has described attempts to synthesize C6-fluoro substituted 1,7-naphthyridine scaffolds for this purpose. nih.gov The rationale behind using this scaffold lies in its ability to form specific hydrogen bonding interactions within the enzyme's active site. For instance, the nitrogen atom at the 7-position of the 1,7-naphthyridine ring can act as a hydrogen bond acceptor, interacting with residues such as tyrosine. nih.gov

Furthermore, derivatives of 1,7-naphthyridine have been synthesized and evaluated as potential imaging agents. For example, ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has been prepared as part of a study to develop radiolabeled compounds for positron emission tomography (PET) imaging of metabotropic glutamate receptor 2. thno.orgnih.gov This highlights the utility of the substituted 1,7-naphthyridine scaffold in creating molecular tools for studying biological systems. The broader class of naphthyridines has also been extensively used as a scaffold for kinase inhibitors. nih.gov

| Application | Target/Purpose | Key Findings |

| Enzyme Inhibition | Dihydroorotate Dehydrogenase (DHODH) | The 1,7-naphthyridine core is a promising scaffold for DHODH inhibitors, with the N7 atom capable of forming a key hydrogen bond. nih.gov |

| Bioimaging | Metabotropic Glutamate Receptor 2 (mGluR2) | A substituted 1,7-naphthyridine derivative has been synthesized as a precursor for a PET imaging agent. thno.orgnih.gov |

| Kinase Inhibition | Various Kinases | The general naphthyridine scaffold is a well-established framework for the design of kinase inhibitors. nih.gov |

Investigations into Molecular Recognition and Interaction Mechanisms

Understanding how small molecules interact with their biological targets is fundamental to drug design. The this compound scaffold provides a rigid framework that can be systematically modified to probe molecular recognition events. The chlorine and fluorine substituents can influence binding affinity and selectivity through a combination of steric and electronic effects.

Molecular modeling studies on related naphthyridine derivatives have provided insights into their binding modes. For example, docking studies of 1,6-naphthyridine (B1220473) derivatives with acetylcholinesterase have been used to understand their binding interactions within the active site of the enzyme. scispace.com In another example, molecular docking of 2-phenyl-2,7-naphthyridinone derivatives with c-Kit and VEGFR-2 kinases helped to elucidate the binding interactions of these inhibitors. mdpi.com Studies on other naphthyridine isomers have also revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to biological targets. researchgate.net While direct molecular recognition studies on this compound are not widely published, the principles derived from related systems can guide the design of new ligands based on this scaffold and help in predicting their interactions with target proteins.

Future Perspectives and Emerging Research Directions for 2 Chloro 6 Fluoro 1,7 Naphthyridine

Innovations in Green Chemistry Approaches for its Synthesis

Traditional synthetic routes for aza-heterocycles often involve hazardous reagents, harsh reaction conditions, and generate considerable waste. researchgate.net The principles of green chemistry are increasingly being applied to mitigate these issues, and future syntheses of 2-chloro-6-fluoro-1,7-naphthyridine are expected to incorporate these innovations.

Key green methodologies applicable to the synthesis of 1,7-naphthyridine (B1217170) derivatives include: